molecular formula C17H16N2S B15045045 1,4-bis(4-methylphenyl)-1H-imidazole-2-thiol

1,4-bis(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No.: B15045045
M. Wt: 280.4 g/mol
InChI Key: ANVRIOMDLFMRPM-UHFFFAOYSA-N
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Description

1,4-bis(4-methylphenyl)-1H-imidazole-2-thiol is a synthetic derivative of the imidazole-2-thione heterocycle, a scaffold of significant interest in medicinal and organic chemistry. As a member of this chemical class, it is provided as a high-purity solid for research applications. The core structure is characterized by a five-membered aromatic ring containing two nitrogen atoms, with a thione group at the 2-position which often exists in a thiol-thione tautomeric equilibrium . The presence of the sulfur atom in the thione group is critical for biological activity, as studies on analogues demonstrate that its removal or modification can lead to a complete loss of potency . The specific 4-methylphenyl substituents on this core structure are designed to modulate the compound's electronic properties, lipophilicity, and binding interactions within biological systems. This compound is of particular value for investigating structure-activity relationships (SAR) in the development of new pharmacologically active agents. Researchers can utilize this chemical as a key intermediate in organic synthesis. It can act as a ligand for coordinating metal ions to create complexes with potential catalytic or biological activity, or as a building block for the development of more complex molecular architectures . Imidazole-2-thione derivatives, in general, have been reported in scientific literature to exhibit a range of notable biological activities. These include antimicrobial and antifungal properties, making them candidates for studies targeting resistant pathogens . Furthermore, some chiral analogues within this class have been identified as precursors for azido- and fluoronucleosides, which are known for their anti-HIV and anti-AIDS activity . Additional research areas for related compounds have explored antioxidant, antihypertensive, and Dopamine β-Hydroxylase (DBH) inhibitory effects . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

3,5-bis(4-methylphenyl)-1H-imidazole-2-thione

InChI

InChI=1S/C17H16N2S/c1-12-3-7-14(8-4-12)16-11-19(17(20)18-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,20)

InChI Key

ANVRIOMDLFMRPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE typically involves the reaction of 4-methylbenzaldehyde with ethylenediamine to form the intermediate Schiff base. This intermediate is then cyclized in the presence of sulfur to yield the desired imidazole thione compound. The reaction conditions generally include:

    Temperature: The reaction is carried out at elevated temperatures, typically around 100-150°C.

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Sulfur is used as a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,4-BIS(4-METHYLPHENYL)-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE involves its interaction with biological targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Target Compound vs. 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole
  • Substituents :
    • Target : Methyl groups (electron-donating), thiol (-SH).
    • Analog : Methoxy groups (stronger electron-donating), thiophene (aromatic, π-conjugated) .
  • Electronic Properties: Methoxy groups in the analog increase electron density on the imidazole ring, enhancing solubility in polar solvents.
  • Molecular Weight :
    • Target: C₁₇H₁₈N₂S (MW: 290.40 g/mol).
    • Analog: C₂₁H₁₈N₂O₂S (MW: 374.44 g/mol) .
Target Compound vs. 4,4'-(1,4-phenylene)bis[2,5-diphenyl-1H-imidazole]
  • Structural Features: Target: Monomeric imidazole with methylphenyl and thiol groups. Analog: Bis-imidazole linked via a phenylene bridge, fully substituted with phenyl groups .
  • Applications :
    • The bis-imidazole analog’s rigid structure favors π-π stacking, making it suitable for materials science (e.g., organic semiconductors).
    • The target’s thiol group enables applications in metal-organic frameworks (MOFs) or as a cysteine protease inhibitor in drug discovery.

Biological Activity

1,4-bis(4-methylphenyl)-1H-imidazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features an imidazole ring with two para-substituted methylphenyl groups and a thiol (-SH) functional group. The presence of the thiol group is crucial for its biological interactions, allowing the compound to act as a nucleophile and participate in various biochemical processes.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal properties. The mechanism of action involves the formation of covalent bonds with biological targets such as proteins and enzymes, leading to inhibition of their activity.

2. Anticancer Potential
Similar compounds have shown promise in anticancer research. For instance, imidazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is critical for cancer cell proliferation . The structural characteristics of this compound may also contribute to its potential as an anticancer agent.

3. Enzyme Inhibition
The compound has been studied for its inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Inhibition of COX-1 and COX-2 can lead to anti-inflammatory effects, making this compound a candidate for further development in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Attack : The thiol group can undergo nucleophilic attacks on electrophilic sites within proteins, potentially leading to enzyme inhibition.
  • Hydrogen Bonding : The imidazole ring can participate in hydrogen bonding with various biological targets, influencing their function.
  • π-π Interactions : The aromatic rings may engage in π-π stacking interactions with aromatic amino acids in proteins, affecting their activity.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibits antimicrobial properties
AnticancerInduces apoptosis; inhibits tubulin polymerization
COX InhibitionSignificant inhibitory effects on COX enzymes

Case Study: Anticancer Activity

A study investigated the antiproliferative effects of structurally related imidazole compounds on breast cancer cell lines. These compounds demonstrated significant G2/M phase cell cycle arrest and induced apoptosis in MCF-7 cells (IC50 values ranging from 52 nM to 74 nM) . Although specific data on this compound was not detailed in this study, the structural similarities suggest potential for similar activity.

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